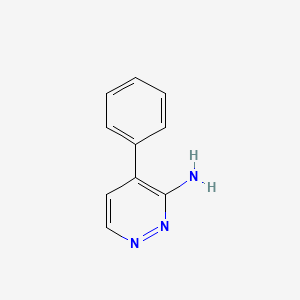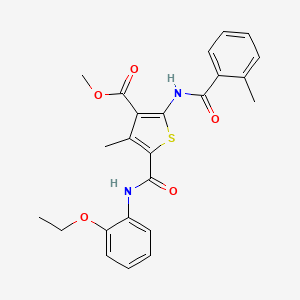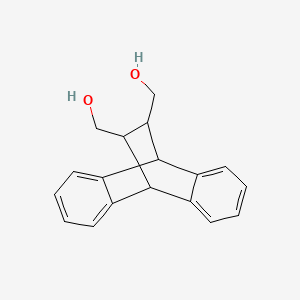
Dipropan-2-yl 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-hexadecafluoroicosanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropan-2-yl 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-hexadecafluoroicosanedioate is a fluorinated ester compound It is characterized by its long carbon chain and multiple fluorine atoms, which impart unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-hexadecafluoroicosanedioate typically involves the esterification of a fluorinated diacid with isopropanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures high purity of the final product. The scalability of the process is crucial for meeting the demands of various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dipropan-2-yl 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-hexadecafluoroicosanedioate can undergo several types of chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding diacid and isopropanol.
Reduction: The compound can be reduced using strong reducing agents, such as lithium aluminum hydride, to produce the corresponding alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous hydrochloric acid or sodium hydroxide at elevated temperatures.
Reduction: Carried out using lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents, such as dimethyl sulfoxide or acetonitrile, and a suitable nucleophile.
Major Products Formed
Hydrolysis: Produces the corresponding diacid and isopropanol.
Reduction: Yields the corresponding alcohols.
Substitution: Results in the formation of new fluorinated compounds with different functional groups.
Applications De Recherche Scientifique
Dipropan-2-yl 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-hexadecafluoroicosanedioate has several scientific research applications:
Materials Science: Used in the development of hydrophobic coatings and surfaces due to its high fluorine content.
Industrial Chemistry: Employed as a precursor in the synthesis of specialized polymers and fluorinated materials.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility and stability.
Mécanisme D'action
The mechanism by which Dipropan-2-yl 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-hexadecafluoroicosanedioate exerts its effects is primarily related to its chemical structure. The multiple fluorine atoms create a highly stable and hydrophobic molecule, which can interact with various molecular targets through hydrophobic interactions. These interactions can influence the behavior of biological membranes, proteins, and other macromolecules, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl acrylate
- Diisopropyl tartrate
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Henicosafluoro-12-iodododecane
Uniqueness
Dipropan-2-yl 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-hexadecafluoroicosanedioate is unique due to its specific combination of a long carbon chain and a high number of fluorine atoms. This structure imparts exceptional stability, hydrophobicity, and resistance to chemical degradation, making it particularly valuable in applications requiring durable and inert materials.
Propriétés
Numéro CAS |
914636-01-4 |
|---|---|
Formule moléculaire |
C26H34F16O4 |
Poids moléculaire |
714.5 g/mol |
Nom IUPAC |
dipropan-2-yl 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-hexadecafluoroicosanedioate |
InChI |
InChI=1S/C26H34F16O4/c1-15(2)45-17(43)11-7-5-9-13-19(27,28)21(31,32)23(35,36)25(39,40)26(41,42)24(37,38)22(33,34)20(29,30)14-10-6-8-12-18(44)46-16(3)4/h15-16H,5-14H2,1-4H3 |
Clé InChI |
RHCJMDCLMDAYDI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)CCCCCC(C(C(C(C(C(C(C(CCCCCC(=O)OC(C)C)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2,3'-Bipyridine]-6-carbaldehyde](/img/structure/B12078669.png)
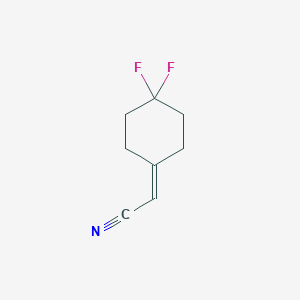

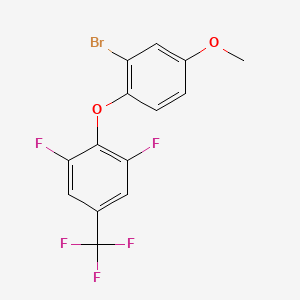
![[[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12078689.png)
